2-Bromo-3-methylphenylisothiocyanate
Description
Overview of Aryl Isothiocyanates in Modern Organic Synthesis and Chemical Research
Aryl isothiocyanates are a class of organic compounds characterized by the presence of an isothiocyanate group (-N=C=S) attached to an aromatic ring. These compounds are of significant interest in both biochemistry and synthetic chemistry. chemrxiv.org They are recognized as valuable building blocks for the synthesis of a variety of sulfur- and nitrogen-containing heterocyclic compounds. organic-chemistry.orgresearchgate.net The reactivity of the isothiocyanate group allows for versatile chemical transformations, making these compounds pivotal intermediates in organic synthesis. researchgate.net
The synthesis of aryl isothiocyanates can be achieved through several methods. A common approach involves the decomposition of dithiocarbamate (B8719985) salts, which are generated in situ from the corresponding primary aryl amines and carbon disulfide. organic-chemistry.orgnih.gov Other synthetic routes include the reaction of amines with phenyl chlorothionoformate, which is effective for a wide range of aryl amines, including those with electron-deficient properties. organic-chemistry.org The choice of synthetic methodology often depends on the specific properties of the desired isothiocyanate. nih.gov
Aryl isothiocyanates have demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. chemrxiv.org This has led to the synthesis of numerous analogues for potential medical applications. researchgate.net In addition to their biological significance, they are utilized in chemical processes such as the Edman degradation for sequencing amino acids in peptides. chemrxiv.org
Significance of Halogenated Phenylisothiocyanates as Synthetic Intermediates and Probes
The introduction of halogen atoms onto the phenyl ring of phenylisothiocyanates significantly enhances their utility as synthetic intermediates. Halogenated phenylisothiocyanates serve as versatile precursors for the synthesis of more complex molecules due to the reactivity of both the isothiocyanate group and the halogen substituent. The halogen can act as a leaving group in nucleophilic substitution reactions or participate in cross-coupling reactions, allowing for the introduction of various functional groups.
A notable example of the synthetic utility of halogenated phenylisothiocyanates is the use of compounds with a reactive halogen on a side chain, such as 2-bromomethyl-4-bromophenyl isothiocyanate. This compound is prepared by the radical bromination of 4-bromo-2-methylphenyl isothiocyanate. chempap.org The presence of the bromomethyl group provides a secondary reactive site. Reactions with nucleophiles can proceed at the isothiocyanate group, followed by intramolecular cyclization involving the bromomethyl group to form heterocyclic structures like 4H-benzo[e]-1,3-thiazines. chempap.org This dual reactivity makes halogenated phenylisothiocyanates valuable for constructing complex molecular architectures.
Research Landscape of 2-Bromo-3-methylphenylisothiocyanate and Structurally Related Analogues
Specific research focused solely on this compound is not extensively documented in publicly available literature. However, the chemical behavior and potential applications of this compound can be inferred from the study of its structural analogues. The reactivity of this compound is dictated by the interplay of the isothiocyanate group, the bromo substituent, and the methyl group on the phenyl ring.
The bromo and methyl groups at positions 2 and 3, respectively, will influence the electronic properties and steric environment of the isothiocyanate functional group. This substitution pattern is crucial in directing the regioselectivity of its reactions. For instance, in reactions with nucleophiles, the electronic effects of the substituents will modulate the electrophilicity of the isothiocyanate carbon.
Structurally related compounds that have been studied provide insight into the potential chemistry of this compound. For example, the synthesis of various substituted phenylcyanoacrylates has been reported, including those derived from 2-bromo-3-hydroxy-4-methoxybenzaldehyde, highlighting the accessibility of polysubstituted aromatic precursors. chemrxiv.org
Below is a table of structurally related compounds and their known properties, which can serve as a reference for predicting the characteristics of this compound.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| 2-Bromo-3-methylthiophene | C5H5BrS | 177.06 | A thiophene (B33073) analogue with a similar substitution pattern. chemicalbook.comtcichemicals.com |
| 2-Bromomethyl-4-bromophenyl isothiocyanate | C8H5Br2NS | 323.01 | Contains a reactive bromomethyl group in addition to a bromo substituent on the ring. chempap.org |
| 4-Bromo-2-methylphenyl isothiocyanate | C8H6BrNS | 228.11 | An isomer of the title compound, used as a precursor in the synthesis of more complex molecules. chempap.org |
The synthetic routes to analogues often involve the corresponding anilines. Therefore, the synthesis of this compound would likely proceed from 2-bromo-3-methylaniline (B1268886). The presence of both a halogen and a methyl group on the aromatic ring makes this compound a potentially valuable intermediate for the synthesis of novel heterocyclic compounds and biologically active molecules. Further research into this specific compound would be necessary to fully elucidate its chemical properties and potential applications.
Established Synthetic Routes for Aryl Isothiocyanates Applicable to this compound
The conversion of an aromatic amine, such as 2-bromo-3-methylaniline, into the corresponding isothiocyanate is a cornerstone of this synthesis. Several classical methods are widely employed for this transformation.
The reaction of a primary amine with thiophosgene (B130339) (CSCl₂) is a traditional and highly effective method for preparing isothiocyanates. nih.gov This reaction is typically performed in the presence of a base, such as triethylamine (B128534) or calcium carbonate, to neutralize the hydrogen chloride byproduct. The process involves the initial formation of a thiocarbamoyl chloride intermediate, which then eliminates HCl to yield the isothiocyanate. bu.edu.eg Although efficient, the high toxicity of thiophosgene necessitates careful handling and has driven the development of alternative reagents. nih.gov
An alternative and widely used approach involves the reaction of the primary amine with carbon disulfide (CS₂) in the presence of a base (like triethylamine, sodium hydroxide, or potassium carbonate) to form a dithiocarbamate salt in situ. beilstein-journals.orgorganic-chemistry.orgchemrxiv.org This intermediate is then treated with a desulfurizing agent to induce elimination and form the isothiocyanate. nih.govchemrxiv.org A variety of reagents can effect this transformation, with tosyl chloride being a common choice. organic-chemistry.orgorganic-chemistry.org
While potassium thiocyanate (B1210189) (KSCN) is a key reagent in isothiocyanate chemistry, its direct reaction with aryl amines is not a standard route. It is more commonly used to prepare acyl isothiocyanates from acyl chlorides or aryl isothiocyanates from arylboronic acids via copper-catalyzed reactions. wikipedia.orgarkat-usa.orgorganic-chemistry.org For instance, an acyl chloride can react with KSCN to produce an acyl isothiocyanate, which can then be used in further synthesis. arkat-usa.org
| Method | Starting Material | Reagents | Key Intermediate | Typical Yield | Reference(s) |
| Thiophosgene Method | 2-Bromo-3-methylaniline | 1. Thiophosgene (CSCl₂) 2. Base (e.g., Et₃N) | Thiocarbamoyl chloride | Good to Moderate | nih.govbu.edu.eg |
| Dithiocarbamate Method | 2-Bromo-3-methylaniline | 1. Carbon Disulfide (CS₂) 2. Base (e.g., Et₃N) 3. Desulfurizing Agent (e.g., Tosyl Chloride) | Dithiocarbamate Salt | Good | organic-chemistry.orgorganic-chemistry.org |
The synthesis of isothiocyanates can also proceed through the conversion of thiocarbamate intermediates. This two-step approach offers versatility, particularly for substrates that may not be compatible with one-pot methods. organic-chemistry.org In this process, the precursor amine (2-bromo-3-methylaniline) first reacts with a reagent like phenyl chlorothionoformate in the presence of a base to form a stable O-phenyl thiocarbamate intermediate. organic-chemistry.orgnih.gov This isolated intermediate is subsequently treated with a base, such as sodium hydroxide, to induce cleavage and rearrangement, yielding the final aryl isothiocyanate. organic-chemistry.org This method is particularly advantageous for preparing highly electron-deficient aryl isothiocyanates. organic-chemistry.org
Strategies for Introducing Bromo and Methyl Substituents onto the Phenyl Ring
The synthesis of the key precursor, 2-bromo-3-methylaniline, requires the regioselective introduction of both a bromine atom and a methyl group onto the aniline (B41778) ring system. The amino group is a strong ortho-, para-director, which must be managed to achieve the desired 2,3-substitution pattern.
A common strategy begins with a more readily available starting material, such as o-toluidine (B26562) (2-methylaniline). To control the regioselectivity of bromination and prevent polysubstitution, the highly activating amino group is often protected as an acetamide. The resulting N-(2-methylphenyl)acetamide can then be brominated. The acetyl group directs the incoming bromine to the para position (position 4) and one of the ortho positions (position 6). To achieve the desired 3-bromo substitution, one might need to start with a different precursor, such as 3-nitrotoluene. This could be brominated and then the nitro group reduced.
A documented synthesis of 3-bromo-2-methylaniline (B1266185) starts from 1-bromo-2-methyl-3-nitrobenzene. guidechem.com The nitro group is reduced to an amine using reagents like stannous chloride dihydrate in ethanol (B145695) or iron filings in an ethanol/ammonium (B1175870) chloride solution. guidechem.com This reduction step typically proceeds with high yield. guidechem.com
Another approach involves the direct bromination of a substituted aniline. For example, 3-methylaniline can be brominated using cupric bromide (CuBr₂) as both a bromine source and an oxidant, which can provide high selectivity for the para-brominated product. google.com Achieving the specific 2-bromo-3-methyl substitution pattern via direct bromination of 3-methylaniline is challenging due to directing group effects. Therefore, a multi-step synthesis starting from a pre-functionalized ring, like 1-bromo-2-methyl-3-nitrobenzene, is often the more reliable method. guidechem.com
| Precursor Synthesis Strategy | Starting Material | Key Steps | Target Intermediate | Reference(s) |
| Nitro Group Reduction | 1-Bromo-2-methyl-3-nitrobenzene | Reduction of nitro group (e.g., SnCl₂·2H₂O or Fe/NH₄Cl) | 2-Bromo-3-methylaniline | guidechem.com |
| Amine Protection-Bromination-Deprotection | o-Toluidine (2-methylaniline) | 1. Protection (e.g., acetylation) 2. Bromination 3. Deprotection (hydrolysis) | 4-Bromo-2-methylaniline (Illustrative example, not the target) | google.com |
Advanced Synthetic Techniques and Green Chemistry Approaches in Isothiocyanate Synthesis
In recent years, efforts to develop more efficient and environmentally friendly synthetic methods have led to the application of advanced energy sources like microwave and ultrasound irradiation.
Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times and, in some cases, improve yields in the synthesis of isothiocyanates. nih.govtandfonline.com One notable application is the sulfurization of isocyanates using Lawesson's reagent under microwave irradiation, which can produce aromatic isothiocyanates in minutes. nih.govtandfonline.com Another MAOS protocol involves the rapid, microwave-assisted desulfurization of dithiocarbamate intermediates. nih.gov This technique allows for reactions to be completed in minutes at elevated temperatures, compared to hours required for conventional heating. nih.gov The conversion of cyanothioformanilides to isothiocyanates is also significantly accelerated by microwave heating. researchgate.net These methods offer a green chemistry advantage by reducing energy consumption and reaction times. tandfonline.comresearchgate.net
Ultrasound irradiation is another green technique that promotes chemical reactions through acoustic cavitation. nih.gov This method has been successfully applied to the synthesis of isothiocyanate precursors and related compounds. For example, the reaction of benzoyl chlorides with ammonium isothiocyanate to form benzoyl isothiocyanates can be efficiently carried out under ultrasound irradiation at room temperature. rsc.org The use of ultrasound can lead to higher yields and shorter reaction times compared to conventional methods. rsc.org It is often lauded for its operational simplicity and energy efficiency, aligning with the principles of sustainable chemistry. nih.gov While direct ultrasound-assisted synthesis of this compound from its amine precursor is not explicitly detailed, the applicability of this technique to the formation of the isothiocyanate functional group is well-established. rsc.org
Structure
3D Structure
Properties
Molecular Formula |
C8H6BrNS |
|---|---|
Molecular Weight |
228.11 g/mol |
IUPAC Name |
2-bromo-1-isothiocyanato-3-methylbenzene |
InChI |
InChI=1S/C8H6BrNS/c1-6-3-2-4-7(8(6)9)10-5-11/h2-4H,1H3 |
InChI Key |
WPHXXQKNTKBKSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N=C=S)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromo 3 Methylphenylisothiocyanate and Its Precursors
Application of Deep Eutectic Solvents (DESs) as Reaction Media
The synthesis of aryl isothiocyanates, including 2-Bromo-3-methylphenylisothiocyanate, has traditionally relied on methods that often involve toxic reagents and volatile organic solvents. In the pursuit of more environmentally benign and sustainable chemical processes, Deep Eutectic Solvents (DESs) have emerged as a promising alternative reaction media. While direct experimental studies on the synthesis of this compound using DESs are not extensively documented in current literature, the principles of green chemistry and the successful application of DESs in related organic transformations suggest a strong potential for their use in this context.
The precursor for this compound is typically 2-bromo-3-methylaniline (B1268886). The conversion of an aniline (B41778) to an isothiocyanate commonly involves a thiocarbonylation reaction, often utilizing reagents like carbon disulfide (CS₂) or thiophosgene (B130339). These reactions, while effective, present significant environmental and safety concerns. DESs offer a viable platform to develop greener synthetic routes.
Deep Eutectic Solvents are mixtures of two or more components, typically a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), which at a particular molar ratio have a significantly lower melting point than the individual components. Their negligible vapor pressure, non-flammability, biodegradability, and high thermal stability make them attractive as green solvents.
In the context of synthesizing this compound, a DES could serve multiple roles. It can act as the solvent, and in some cases, also as a catalyst, potentially eliminating the need for traditional volatile organic compounds and hazardous catalysts. For instance, a basic DES could facilitate the reaction of 2-bromo-3-methylaniline with a thiocarbonylating agent by acting as a proton acceptor.
Research on other synthetic applications has demonstrated the efficacy of various DESs in promoting organic reactions. For example, choline (B1196258) chloride-based DESs have been successfully employed as green and eco-friendly media for various syntheses. nih.gov A study on the synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones from anthranilic acids and isothiocyanates found that a choline chloride:urea (1:2) DES was highly effective, acting as both a solvent and a catalyst. nih.gov This suggests that a similar DES could be investigated for the synthesis of this compound from its corresponding aniline.
| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio (HBA:HBD) | Potential Application in Synthesis |
| Choline Chloride | Urea | 1:2 | As a basic medium for reactions involving amines. nih.gov |
| Choline Chloride | Ethylene Glycol | 1:2 | A neutral and viscous solvent for various organic reactions. |
| Choline Chloride | Glycerol | 1:2 | A biodegradable solvent for biocatalytic transformations. |
| Tetrabutylammonium Bromide | Acetic Acid | 1:2 | An acidic medium for acid-catalyzed reactions. |
Reaction Chemistry and Derivatization Strategies of 2 Bromo 3 Methylphenylisothiocyanate
Fundamental Reactivity of the Isothiocyanate Functional Group
The isothiocyanate group (-N=C=S) is a heterocumulene functionality that serves as a pivotal electrophilic center in a multitude of chemical transformations. arkat-usa.org Its reactivity is characterized by the presence of electrophilic carbon atoms, making it susceptible to attack by a wide range of nucleophiles. arkat-usa.orgnih.gov
The central carbon atom of the isothiocyanate moiety (-N=C =S) is highly electrophilic. This is due to the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms. nih.gov This electron deficiency makes it a prime target for nucleophiles. The general mechanism involves the attack of a nucleophile on this electrophilic carbon, leading to the formation of a tetrahedral intermediate. This intermediate then typically undergoes protonation to yield the final addition product. For instance, nucleophiles such as amines, hydrazines, and thiols readily react at this carbon center. arkat-usa.orgresearchgate.net The reaction with amines, which results in the formation of thiourea (B124793) derivatives, is a particularly common and efficient transformation. researchgate.net
The rate and outcome of nucleophilic attack on the isothiocyanate group are significantly influenced by both electronic and steric factors. foodandnutritionjournal.orgnih.gov
Electronic Effects: The presence of electron-withdrawing groups on the aromatic ring attached to the isothiocyanate, such as the bromine atom in 2-bromo-3-methylphenylisothiocyanate, enhances the electrophilicity of the central carbon atom. This increased electrophilicity generally leads to faster reaction rates with nucleophiles. Conversely, electron-donating groups, like the methyl group, can slightly decrease reactivity by donating electron density to the ring and, by extension, to the isothiocyanate group.
Reactions with Amine Nucleophiles: Formation of Thiourea Derivatives
The reaction of isothiocyanates with primary and secondary amines is a robust and widely used method for the synthesis of N,N'-disubstituted or N,N,N'-trisubstituted thioureas. bibliomed.orgorganic-chemistry.org This reaction proceeds via nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon of the isothiocyanate group. researchgate.net
A relevant example illustrating this transformation is the synthesis of 1-(2-bromo-4-methylphenyl)-3,3-dimethylthiourea. Although the substitution pattern (2-bromo-4-methyl) is slightly different from the title compound, the reaction chemistry is directly analogous. This compound was synthesized by reacting 2-bromo-4-methylphenyl isothiocyanate with dimethylamine (B145610) in dry dichloromethane (B109758) at room temperature. researchgate.net The reaction is typically high-yielding and proceeds under mild conditions. researchgate.netnih.gov
Structural analysis, often performed using X-ray crystallography, provides detailed insights into the molecular geometry of the resulting thiourea derivatives. For 1-(2-bromo-4-methylphenyl)-3,3-dimethylthiourea, it was found that the molecule is not planar. researchgate.netiucr.org The bromomethylphenyl group and the dimethylthiourea group are inclined to each other at an angle of 55.13 (6)°. researchgate.netiucr.org In the crystalline state, molecules are linked by intermolecular N—H⋯S hydrogen bonds, forming chains. iucr.org
Table 1: Synthesis of Substituted Thioureas from Isothiocyanates
| Isothiocyanate Reactant | Amine Reactant | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|
| 2-Bromo-4-methylphenyl isothiocyanate | Dimethylamine | Dichloromethane | 20°C, 1 h | 1-(2-Bromo-4-methylphenyl)-3,3-dimethylthiourea | High |
| 2-Bromo-4-chloro-1-isothiocyanatobenzene | Dimethylamine (33% in ethanol) | Dioxane | Room Temp, 1 h | 3-(2-Bromo-4-chlorophenyl)-1,1-dimethylthiourea | 94% |
| Phenyl isothiocyanate | Various substituted 2-aminobenzothiazoles | Ethanol (B145695) | Reflux | N-(4/6-substituted-benzothiazol-2-yl)-N'-(phenyl)thioureas | Not specified |
Reactions with Hydrazine (B178648) and Its Derivatives: Synthesis of Thiosemicarbazides and Thiosemicarbazones
Isothiocyanates react with hydrazine and its derivatives (such as phenylhydrazine (B124118) or acylhydrazides) to form thiosemicarbazides. bu.edu.egmdpi.com These reactions follow a similar nucleophilic addition mechanism as seen with amines, where the terminal nitrogen of the hydrazine attacks the central carbon of the isothiocyanate. idosi.org The resulting thiosemicarbazides are versatile intermediates in organic synthesis. idosi.orgmdpi.com
These thiosemicarbazide (B42300) intermediates can then be reacted with aldehydes or ketones to yield thiosemicarbazones. chemmethod.comnih.gov This condensation reaction typically occurs under mild, often acidic, conditions and involves the formation of a C=N double bond between the hydrazine nitrogen and the carbonyl carbon. nih.gov The synthesis of thiosemicarbazones is a common strategy for creating compounds with a wide range of biological activities. mdpi.com
Cycloaddition and Cyclization Reactions Involving the Isothiocyanate Moiety
The isothiocyanate group can participate in various cycloaddition and cyclization reactions, providing pathways to a diverse array of heterocyclic compounds. arkat-usa.org The C=N or C=S double bonds within the -N=C=S moiety can act as dienophiles or dipolarophiles in these reactions.
One common type is the [3+2] cycloaddition, where the isothiocyanate reacts with a 1,3-dipole. uchicago.edulibretexts.org Furthermore, intramolecular cyclization reactions are prevalent, especially when a nucleophilic group is present elsewhere in the molecule or in an adduct formed in a prior step. For example, the reaction of 2-bromomethylphenyl isothiocyanate derivatives with amines first forms a thiourea adduct, which can then undergo intramolecular cyclization to form benzo[d] researchgate.netidosi.orgthiazine structures. rsc.orgchempap.org In this type of reaction, the initial addition to the isothiocyanate group is followed by an internal nucleophilic substitution, leading to ring formation. chempap.org Acyl isothiocyanates are known to react with various nucleophiles to form adducts that subsequently cyclize into five- or six-membered heterocyclic rings like triazoles, thiadiazoles, or triazines. arkat-usa.org
[2+3]-Cycloaddition Reactions with 1,3-Dipolar Systems
The isothiocyanate group, with its C=S double bond, can act as a dipolarophile in [2+3]-cycloaddition reactions with 1,3-dipolar species. wikipedia.org This type of reaction is a powerful tool for constructing five-membered heterocyclic rings in a regio- and stereoselective manner. wikipedia.org The reaction proceeds via a concerted pericyclic mechanism involving a six-electron transition state. wikipedia.org
When this compound reacts with 1,3-dipoles such as nitrile oxides or azides, it leads to the formation of various sulfur- and nitrogen-containing heterocycles.
Reaction with Nitrile Oxides: The cycloaddition with an aryl nitrile oxide, generated in situ from an N-hydroxybenzimidoyl chloride, would yield a 5-(2-bromo-3-methylphenylamino)-1,4,2-oxathiazole derivative. The C=S bond of the isothiocyanate serves as the dipolarophile for the nitrile oxide. researchgate.netnih.gov
Reaction with Azides: The reaction with organic azides, such as benzyl (B1604629) azide, can be more complex. Thermal reaction of aryl isothiocyanates with azides can lead to the formation of 5-anilino-1,2,3,4-thiatriazoles. acs.orgkuleuven.be This cycloaddition provides a direct route to this specific heterocyclic system.
These cycloaddition reactions are valuable for creating complex heterocyclic scaffolds from relatively simple starting materials.
Metal-Catalyzed C-H Sulfurization/Cyclization to Substituted Benzothiazoles
A significant reaction pathway for aryl isothiocyanates is their dimerization and subsequent cyclization to form 2-aminobenzothiazole (B30445) derivatives. This transformation can be achieved through metal-catalyzed C-H functionalization. For instance, a palladium-catalyzed method utilizes the reaction of two molecules of an aryl isothiocyanate to produce a substituted 2-aminobenzothiazole.
In this process, one molecule of the isothiocyanate acts as the sulfur source, while the other provides the aniline (B41778) fragment that undergoes intramolecular C-H sulfurization. The reaction is often mediated by an initiator, such as DMSO, which activates the isothiocyanate for self-nucleophilic addition. The subsequent palladium-catalyzed C–H activation and C–S bond formation lead to the cyclized product.
Applying this to this compound, the expected product would be a highly substituted 2-aminobenzothiazole, formed through the coupling of two molecules of the starting material. Metal-free variations of this cyclization, using radical initiators, have also been developed, providing an alternative green approach to these valuable scaffolds. rsc.orgrsc.org
Table 1: Representative Conditions for Benzothiazole Synthesis from Aryl Isothiocyanates
| Catalyst/Mediator | Oxidant/Initiator | Solvent | Temperature | Key Feature |
|---|---|---|---|---|
| PdBr₂ | DMSO | DMSO | 120 °C | DMSO-mediated activation and Pd-catalyzed C-H sulfurization. |
| None (Metal-Free) | n-Bu₄NI / TBHP | DMF | 90 °C | Aminyl radical addition followed by cyclization. rsc.org |
Formation of Quinazolinone Derivatives from Isothiocyanates and Anthranilic Acids
Quinazolinone scaffolds are prevalent in medicinal chemistry. A common synthetic route to 2-thioxo-quinazolinones involves the reaction of an isothiocyanate with anthranilic acid. nih.gov The reaction of this compound with anthranilic acid proceeds in a two-step sequence.
First, a nucleophilic addition occurs where the amino group of anthranilic acid attacks the electrophilic carbon of the isothiocyanate group. This forms an N,N'-disubstituted thiourea intermediate, specifically N-(2-carboxyphenyl)-N'-(2-bromo-3-methylphenyl)thiourea. tsijournals.com
Subsequently, this intermediate undergoes intramolecular cyclization with the elimination of a water molecule. This ring-closure step is typically promoted by heating or by using a dehydrating agent like acetic anhydride, yielding the final 3-(2-bromo-3-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. tsijournals.com This method provides a straightforward and efficient synthesis of highly substituted quinazolinone derivatives.
Synthesis of Triazole and Thiadiazole Heterocycles
The isothiocyanate functional group is a key precursor for the synthesis of various five-membered heterocycles, including 1,2,4-triazoles and 1,3,4-thiadiazoles. core.ac.uknih.govnih.gov The synthesis begins with the reaction of this compound with a carboxylic acid hydrazide. This addition reaction forms a 1-acyl-4-(2-bromo-3-methylphenyl)thiosemicarbazide intermediate. nih.gov
This thiosemicarbazide intermediate can then be cyclized under different conditions to selectively produce either the triazole or the thiadiazole ring system.
1,3,4-Thiadiazole Synthesis: Intramolecular cyclization under acidic conditions, for example, by heating with concentrated sulfuric acid or phosphoryl chloride, results in the dehydration of the thiosemicarbazide to form a 2-amino-1,3,4-thiadiazole (B1665364) derivative. core.ac.uknih.gov
1,2,4-Triazole Synthesis: Alternatively, cyclization in an alkaline medium, such as refluxing with aqueous sodium hydroxide, leads to the formation of a 1,2,4-triazole-3-thione derivative through the elimination of a water molecule. nih.gov
This divergent reactivity of the thiosemicarbazide intermediate allows for the controlled synthesis of two distinct and medicinally important heterocyclic scaffolds from a single isothiocyanate precursor.
Table 2: Cyclization of Thiosemicarbazide Intermediate
| Target Heterocycle | Reaction Condition | Reagent | Product Type |
|---|---|---|---|
| 1,3,4-Thiadiazole | Acidic | H₂SO₄ or POCl₃ | 5-(Substituted)-N-(2-bromo-3-methylphenyl)-1,3,4-thiadiazol-2-amine |
| 1,2,4-Triazole | Basic | NaOH (aq), Reflux | 4-(2-Bromo-3-methylphenyl)-5-(substituted)-2,4-dihydro-3H-1,2,4-triazole-3-thione |
Nucleophilic Substitution Reactions of the Aromatic Bromine Atom
The bromine atom on the aromatic ring of this compound is susceptible to nucleophilic aromatic substitution (SNA_r). wikipedia.org This reaction is generally facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate. wikipedia.orglibretexts.org The isothiocyanate group (-NCS) acts as an activating, electron-withdrawing group, making the ortho-positioned bromine a viable leaving group for nucleophilic attack.
The reaction proceeds via an addition-elimination mechanism. libretexts.org In the first step, a nucleophile attacks the carbon atom bearing the bromine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized over the ring and, importantly, onto the electron-withdrawing isothiocyanate group. In the second step, the aromaticity is restored by the elimination of the bromide ion, resulting in the substituted product. libretexts.org
A wide range of nucleophiles can be employed in this reaction, including:
Alkoxides (e.g., CH₃O⁻) to form aryl ethers.
Amines (e.g., RNH₂) to form substituted anilines.
Thiolates (e.g., RS⁻) to form aryl thioethers.
Hydroxide ions (OH⁻) to form phenols.
The efficiency of the substitution is influenced by the strength of the nucleophile and the reaction conditions, often requiring heat to proceed. youtube.com
Hydrolysis Pathways Leading to Thioureas or Other Aromatic Derivatives
Isothiocyanates can react with nucleophiles such as water and amines. The reaction of this compound with water would initially lead to the formation of an unstable N-(2-bromo-3-methylphenyl)thiocarbamic acid. This intermediate is prone to decomposition, potentially yielding the corresponding primary amine, 2-bromo-3-methylaniline (B1268886), upon loss of carbonyl sulfide (B99878) (COS).
A more common and synthetically useful reaction is the formation of thioureas. This occurs when an isothiocyanate reacts with a primary or secondary amine. In the context of hydrolysis, if the initial hydrolysis of one molecule of the isothiocyanate yields 2-bromo-3-methylaniline, this amine can then act as a nucleophile towards a second molecule of the isothiocyanate. This reaction would produce the symmetrical N,N'-bis(2-bromo-3-methylphenyl)thiourea. This pathway demonstrates how hydrolysis can indirectly lead to the formation of stable thiourea derivatives.
Condensation Reactions with Thiol Nucleophiles for Thioether Formation
Thiolates (RS⁻), the conjugate bases of thiols, are potent nucleophiles. Their reaction with this compound can proceed via two main pathways, depending on the reaction conditions and the specific nature of the thiol.
The most probable reaction involves the nucleophilic attack of the thiolate on the highly electrophilic carbon atom of the isothiocyanate group (-N=C=S). This addition reaction results in the formation of a dithiocarbamate (B8719985) salt. This is a standard and efficient reaction for isothiocyanates, leveraging the soft nucleophilicity of sulfur for the soft electrophilic carbon of the isothiocyanate.
Alternatively, as mentioned in section 3.5, the thiolate can act as a nucleophile in an SNA_r reaction, displacing the bromine atom on the aromatic ring to form an aryl thioether. This pathway would compete with the attack at the isothiocyanate group. The regioselectivity of the reaction (attack at the isothiocyanate vs. attack at the aromatic ring) would be influenced by factors such as the steric hindrance around the reaction centers and the specific reaction conditions employed.
Exploration of One-Pot Elimination Reactions Mediated by Aryl Isothiocyanates
While specific studies focusing on this compound as a mediator for one-pot elimination reactions are not extensively documented in publicly available literature, the reactivity of the aryl isothiocyanate functional group provides a strong basis for its potential application in such transformations. Research into analogous compounds, particularly phenyl isothiocyanate, has demonstrated the utility of this class of reagents in facilitating one-pot dehydration reactions of alcohols, a classic example of an elimination reaction.
The isothiocyanate moiety (-N=C=S) is characterized by the electrophilic nature of its central carbon atom, making it susceptible to nucleophilic attack. This reactivity is the cornerstone of its application in mediating elimination reactions. In a typical one-pot dehydration scenario, an alcohol is first converted into a more reactive intermediate by treatment with the aryl isothiocyanate. This intermediate then undergoes elimination under the reaction conditions to yield an alkene.
A notable example of this methodology involves the use of phenyl isothiocyanate for the one-pot dehydration of alcohols. In this procedure, the alcohol is first treated with a strong base, such as sodium hydride, to form the corresponding alkoxide. The subsequent addition of phenyl isothiocyanate to the reaction mixture leads to the formation of a sodium O-alkyl thiocarbonate intermediate. Upon heating, this intermediate undergoes a syn-elimination, analogous to the Chugaev elimination, to afford the corresponding alkene. researchgate.netresearchgate.net
The general scheme for this one-pot dehydration is as follows:
Step 1: Alkoxide Formation ROH + NaH → RO⁻Na⁺ + H₂
Step 2: Formation of O-Alkyl Thiocarbonate Intermediate RO⁻Na⁺ + Ph-N=C=S → [RO-C(=S)-N-Ph]⁻Na⁺
Step 3: Thermal Elimination [RO-C(=S)-N-Ph]⁻Na⁺ + Δ → R(-H)=CH₂ + [HO-C(=S)-N-Ph]⁻Na⁺
This one-pot process offers a convenient alternative to traditional two-step elimination procedures. The yields obtained using phenyl isothiocyanate are often comparable to those of the classical Chugaev elimination. researchgate.netresearchgate.net
Based on this precedent, it is reasonable to extrapolate that this compound could function similarly in mediating one-pot elimination reactions. The electronic and steric effects of the bromo and methyl substituents on the phenyl ring might influence the reactivity of the isothiocyanate group and the stability of the intermediate, potentially affecting reaction rates and yields. However, the fundamental chemical principle of the reaction would be expected to remain the same.
The following table outlines the substrates and corresponding alkene products from a study on one-pot dehydrations using phenyl isothiocyanate, which serves as a model for the potential applications of this compound.
| Substrate (Alcohol) | Product (Alkene) |
| Cyclododecanol | Cyclododecene |
| 2-Adamantanol | Adamantene |
| Borneol | Bornylene |
| endo-Norborneol | Norbornene |
Further research would be necessary to fully explore the scope and limitations of this compound as a mediator in one-pot elimination reactions and to optimize the reaction conditions for various substrates.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms, allowing for the deduction of the molecular skeleton and the spatial relationships between atoms.
Proton (¹H) NMR spectroscopy of 2-Bromo-3-methylphenylisothiocyanate is anticipated to reveal distinct signals for the aromatic protons and the methyl group protons. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the bromo, methyl, and isothiocyanate substituents on the phenyl ring. The bromine atom, being electronegative, and the isothiocyanate group, with its anisotropic effects, will deshield nearby protons, shifting their resonances downfield. Conversely, the methyl group is weakly electron-donating, which would cause a slight shielding effect.
The aromatic region of the ¹H NMR spectrum is expected to show a complex multiplet pattern due to the spin-spin coupling between the three adjacent aromatic protons. Based on established substituent effects, the proton ortho to the bromine and meta to the isothiocyanate group would likely be the most downfield signal. The other two aromatic protons would resonate at slightly higher fields, with their exact chemical shifts and coupling patterns determined by their relative positions to all three substituents. The methyl protons would appear as a singlet in the aliphatic region of the spectrum, typically around 2.3-2.5 ppm.
Interactive Data Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic H (ortho to -Br) | 7.4 - 7.6 | Doublet of doublets (dd) | ~8.0, ~1.5 |
| Aromatic H (para to -Br) | 7.2 - 7.4 | Triplet (t) | ~8.0 |
| Aromatic H (ortho to -NCS) | 7.1 - 7.3 | Doublet of doublets (dd) | ~8.0, ~1.5 |
| Methyl (-CH₃) | 2.3 - 2.5 | Singlet (s) | N/A |
The ¹³C NMR spectrum of this compound will provide a count of the chemically non-equivalent carbon atoms and information about their electronic environments. The spectrum is expected to show eight distinct signals: six for the aromatic carbons, one for the methyl carbon, and one for the isothiocyanate carbon.
The chemical shifts of the aromatic carbons are determined by the substituent effects. The carbon atom bonded to the bromine (C-Br) will be significantly shielded due to the "heavy atom effect," appearing at a lower chemical shift than might be expected based on electronegativity alone. The carbon bearing the isothiocyanate group (C-NCS) and the carbon with the methyl group (C-CH₃) will also have characteristic chemical shifts. The remaining aromatic carbons will be influenced by the combined electronic effects of the substituents. The isothiocyanate carbon (-N=C=S) itself typically resonates in the region of 120-140 ppm, often as a broad signal. The methyl carbon will appear in the aliphatic region, generally between 15 and 25 ppm.
Interactive Data Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-Br | 115 - 125 |
| C-CH₃ | 135 - 145 |
| C-NCS | 130 - 140 |
| Aromatic CH | 125 - 135 |
| Isothiocyanate (-N=C=S) | 120 - 140 (often broad) |
| Methyl (-CH₃) | 15 - 25 |
Deuterium (²H) NMR spectroscopy is a powerful tool for probing reaction mechanisms and molecular dynamics. While not typically used for routine structural elucidation, it can be invaluable in mechanistic studies involving this compound. For instance, if this compound were to undergo a reaction where a specific hydrogen atom is replaced, isotopic labeling with deuterium at that position would allow for the tracking of that atom's fate. The ²H NMR spectrum would show a signal corresponding to the deuterated position, and changes in its chemical shift or line shape could provide information about changes in the molecular environment or dynamic processes. Due to the low natural abundance of deuterium, such studies require the synthesis of isotopically labeled starting materials.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition of this compound. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units. The exact mass measurement from HRMS can be used to confirm the molecular formula, C₈H₆BrNS.
The fragmentation of this compound under mass spectrometric conditions would likely involve the loss of the isothiocyanate group (-NCS) or the bromine atom. Cleavage of the methyl group is also a possible fragmentation pathway.
Interactive Data Table 3: Predicted HRMS Fragmentation Data for this compound
| Ion | Predicted m/z | Description |
| [C₈H₆⁷⁹BrNS]⁺ | 226.95 | Molecular ion with ⁷⁹Br |
| [C₈H₆⁸¹BrNS]⁺ | 228.95 | Molecular ion with ⁸¹Br |
| [C₈H₆Br]⁺ | 170/172 | Loss of NCS |
| [C₇H₆NS]⁺ | 134 | Loss of Br and CH₃ |
| [C₇H₃Br]⁺ | 154/156 | Loss of CH₃ and NCS |
Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups, as different types of bonds vibrate at characteristic frequencies.
For this compound, the most characteristic feature in the IR and Raman spectra would be the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group. This band typically appears in the region of 2000-2200 cm⁻¹. Other significant absorptions would include C-H stretching vibrations of the aromatic ring and the methyl group (around 2850-3100 cm⁻¹), C=C stretching vibrations of the aromatic ring (around 1400-1600 cm⁻¹), and C-Br stretching vibrations (typically below 800 cm⁻¹). The combination of these vibrational bands provides a unique "fingerprint" for the molecule, allowing for its identification and the confirmation of the presence of key functional groups.
Interactive Data Table 4: Predicted Vibrational Spectroscopy Data for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
| -N=C=S asymmetric stretch | 2000 - 2200 | 2000 - 2200 | Strong |
| Aromatic C-H stretch | 3000 - 3100 | 3000 - 3100 | Medium |
| Aliphatic C-H stretch | 2850 - 3000 | 2850 - 3000 | Medium |
| Aromatic C=C stretch | 1400 - 1600 | 1400 - 1600 | Medium-Strong |
| C-Br stretch | < 800 | < 800 | Medium |
In-depth Spectroscopic and Structural Data for this compound Not Available in Publicly Accessible Literature
A comprehensive review of scientific databases and literature reveals a lack of detailed experimental data for the chemical compound this compound corresponding to the specific advanced characterization methodologies requested. While the techniques outlined—including Fourier Transform Infrared (FT-IR) Spectroscopy, Raman Spectroscopy, X-ray Crystallography, and Electronic Absorption and Emission Spectroscopy—are standard for thorough chemical analysis, published research detailing these specific analyses for this particular compound could not be located.
The synthesis and basic characterization of various aryl isothiocyanates and other bromo-substituted phenyl compounds have been reported in scientific literature. mdpi.comresearchgate.netnih.govresearchgate.netchemrxiv.orgnih.gov However, the specific in-depth analysis required to populate the subsections of the requested article is not present in the available resources.
General principles of the specified analytical techniques are well-established. For instance, FT-IR and Raman spectroscopy are powerful tools for identifying functional groups and molecular vibrations. The isothiocyanate (-N=C=S) group, for example, typically shows a strong, characteristic asymmetric stretching vibration in the FT-IR spectrum.
Similarly, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule and analyzing how multiple molecules pack together in a crystal. mdpi.comresearchgate.netgrowingscience.com This analysis allows for the detailed study of intramolecular conformations and various intermolecular interactions, such as hydrogen bonding, halogen bonding (involving the bromine atom), and π-π stacking (involving the phenyl ring), which govern the formation of supramolecular structures. mdpi.commdpi.comiucr.orgnih.govresearchgate.net While studies on other bromo-substituted organic molecules demonstrate these interactions, specific crystallographic data for this compound derivatives are not available.
Furthermore, electronic absorption (typically UV-Visible) and emission spectroscopy provide insights into the electronic structure and photophysical properties of a molecule. These techniques can identify the wavelengths of light a compound absorbs and emits, which is related to the nature of its conjugated π-electron system.
Despite the established utility of these methods, the specific experimental spectra, crystallographic data, and detailed research findings for this compound remain uncharacterized in peer-reviewed publications. Consequently, the generation of a scientifically accurate article adhering to the requested detailed outline is not possible at this time.
Electronic Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. uzh.chtanta.edu.eg When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a ground state to a higher energy excited state. tanta.edu.egshu.ac.uk The specific wavelengths of light absorbed provide valuable information about the molecule's structure, particularly the presence of chromophores—functional groups that contain valence electrons with low excitation energy. tanta.edu.egshu.ac.uk
In the case of this compound, the primary chromophores are the substituted benzene ring and the isothiocyanate group (-N=C=S). The absorption spectrum of this compound is expected to be characterized by electronic transitions involving π, and n electrons. shu.ac.uk
The aromatic ring gives rise to intense absorptions due to π → π* transitions. cutm.ac.inyoutube.com These transitions involve the excitation of electrons from bonding π orbitals to anti-bonding π* orbitals within the benzene ring. The presence of substituents on the ring—a bromine atom and a methyl group—can influence the position and intensity of these absorption bands compared to unsubstituted phenyl isothiocyanate.
The isothiocyanate group also contributes to the UV-Vis spectrum. It contains both π bonds and non-bonding (n) electrons on the nitrogen and sulfur atoms. Consequently, it can undergo both π → π* and n → π* transitions. cutm.ac.in Transitions of the n → π* type, which involve promoting a non-bonding electron to an anti-bonding π* orbital, are typically of lower energy (occur at longer wavelengths) and have a much lower intensity compared to π → π* transitions. cutm.ac.in
Table 1: Expected Electronic Transitions for this compound
| Type of Transition | Molecular Origin | Relative Energy | Relative Intensity |
| π → π | Substituted Benzene Ring | High | High |
| π → π | Isothiocyanate Group (C=N, C=S) | High | High |
| n → π* | Isothiocyanate Group (N, S lone pairs) | Low | Low |
Electrochemical Characterization Techniques
Cyclic Voltammetry for Redox Behavior
Cyclic voltammetry (CV) is a premier electrochemical technique used to investigate the reduction and oxidation (redox) behavior of a molecular species. nih.gov The method involves applying a linearly cycling potential to an electrode and measuring the resulting current, which provides qualitative information about the redox processes.
The electrochemical behavior of this compound can be explored using CV to identify its electroactive moieties and determine their redox potentials. The primary structural components susceptible to redox activity are the substituted aromatic ring and the isothiocyanate functional group.
A typical cyclic voltammogram for this compound would display anodic peaks (corresponding to oxidation) and cathodic peaks (corresponding to reduction) at specific potentials. The position of these peaks on the potential axis provides thermodynamic information about the redox reactions. The shape and relative heights of the anodic and cathodic peaks can indicate the reversibility of the electron transfer process. For instance, a chemically reversible process would show a stable product upon electron transfer, whereas an irreversible process suggests the product undergoes a subsequent chemical reaction. researchgate.net
The electron-donating methyl group and the electron-withdrawing bromo group on the phenyl ring would influence the ease of oxidation or reduction of the aromatic system. The isothiocyanate group itself can also be subject to electrochemical oxidation or reduction, depending on the experimental conditions.
Table 2: Potential Redox Processes for this compound in Cyclic Voltammetry
| Potential Process | Electrochemical Event | Information Gained from CV |
| Oxidation | Electron removal from the aromatic ring or isothiocyanate group | Anodic Peak Potential (Epa), Peak Current (Ipa) |
| Reduction | Electron addition to the aromatic ring or isothiocyanate group | Cathodic Peak Potential (Epc), Peak Current (Ipc) |
| Reversibility Study | Analysis of peak separation (ΔEp = Epa - Epc) and current ratio (Ipa/Ipc) | Stability of the electrochemically generated species |
Advanced Analytical Techniques for Purity and Quantitative Analysis
Elemental Analysis (CHN/S)
Elemental analysis is a fundamental technique for determining the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample. researchgate.net It is an indispensable tool for verifying the empirical formula of a synthesized compound and assessing its purity. researchgate.net Modern CHNS analyzers operate via the high-temperature combustion of a sample in an oxygen-rich environment. rsc.orgukm.my This process converts the constituent elements into simple gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂), and sulfur to sulfur dioxide (SO₂). ukm.my These gases are then separated and quantified by a detector, such as a thermal conductivity detector (TCD). thermofisher.com
For this compound, with the chemical formula C₈H₆BrNS, the theoretical elemental composition can be calculated based on its atomic constituents and molar mass. The comparison between these theoretical values and the experimental results obtained from a CHNS analyzer provides a direct measure of the sample's purity. A high degree of correlation confirms the identity and integrity of the compound.
Table 3: Elemental Composition of this compound (C₈H₆BrNS)
| Element | Theoretical Mass Percentage (%) | Experimental Mass Percentage (%) |
| Carbon (C) | 42.12% | To be determined |
| Hydrogen (H) | 2.65% | To be determined |
| Nitrogen (N) | 6.14% | To be determined |
| Sulfur (S) | 14.06% | To be determined |
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. acs.org It is used to determine the ground-state electronic structure of molecules by modeling the electron density.
A fundamental step in any computational analysis is geometry optimization, where the molecule's most stable three-dimensional arrangement (the lowest energy state) is calculated. Following optimization, Frontier Molecular Orbital (FMO) theory is applied to understand the molecule's reactivity. nih.gov This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgrsc.org
The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilicity. rsc.org Conversely, the LUMO's energy relates to its ability to accept electrons, reflecting its electrophilicity. rsc.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates the opposite. rsc.org
For 2-Bromo-3-methylphenylisothiocyanate, FMO analysis would pinpoint the distribution of these key orbitals. The HOMO is likely to be distributed over the phenyl ring and the isothiocyanate group, while the LUMO would also be associated with these regions, indicating they are the primary sites for chemical reactions.
| Parameter | Value |
|---|---|
| Energy of HOMO (eV) | Not Available in published literature |
| Energy of LUMO (eV) | Not Available in published literature |
| HOMO-LUMO Energy Gap (eV) | Not Available in published literature |
Fukui analysis is a method derived from DFT that helps in identifying the specific atoms within a molecule that are most likely to undergo nucleophilic or electrophilic attack. It quantifies the change in electron density at a particular site when an electron is added to or removed from the molecule.
The Fukui function, ƒ(r), helps predict reactive sites:
ƒ+(r): Predicts sites for nucleophilic attack (where an electron is added).
ƒ-(r): Predicts sites for electrophilic attack (where an electron is removed).
ƒ0(r): Predicts sites for radical attack.
In the case of this compound, a Fukui analysis would likely identify the carbon atom of the isothiocyanate group (-N=C=S) as a primary electrophilic site, susceptible to attack by nucleophiles. The sulfur atom could also exhibit electrophilic character. Nucleophilic sites would likely be associated with the phenyl ring, influenced by the electron-donating methyl group and the electron-withdrawing bromo and isothiocyanate groups.
| Atomic Site | ƒ+(r) (Nucleophilic Attack) | ƒ-(r) (Electrophilic Attack) |
|---|---|---|
| Isothiocyanate Carbon | Not Available in published literature | Not Available in published literature |
| Isothiocyanate Sulfur | Not Available in published literature | Not Available in published literature |
| Phenyl Ring Carbons | Not Available in published literature | Not Available in published literature |
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques used to predict how a small molecule, like this compound, might interact with a larger macromolecule, such as a protein or enzyme active site. These methods are fundamental in drug discovery and materials science.
Molecular docking simulations place a ligand (the small molecule) into the binding site of a receptor (the macromolecule) in various orientations and conformations to find the best fit. The simulation's scoring function then estimates the binding affinity, typically expressed as a binding energy. A lower binding energy indicates a more stable and favorable interaction.
In a hypothetical docking study, this compound would be docked into the active site of a target protein. The analysis would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, or halogen bonds (involving the bromine atom), that stabilize the ligand-protein complex.
The results of a docking study provide detailed predictions of the binding mode, which is the specific orientation and conformation of the ligand within the active site. This information is crucial for understanding the molecule's biological activity and for designing more potent and specific analogs. The analysis would highlight which functional groups on this compound are essential for binding. For example, the isothiocyanate group might form a covalent bond with a specific amino acid residue, or the substituted phenyl ring might fit into a hydrophobic pocket within the active site.
| Model Macromolecule/Active Site | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |
|---|---|---|
| Example Target Protein 1 | Not Available in published literature | Not Available in published literature |
| Example Target Protein 2 | Not Available in published literature | Not Available in published literature |
Mechanistic Pathways Elucidation through Computational Simulations
While no specific studies on this compound were found, computational chemistry offers powerful tools for elucidating reaction mechanisms.
Computational methods such as Density Functional Theory (DFT) are frequently employed to analyze reaction mechanisms, including bimolecular nucleophilic substitution (SN2) pathways. researchgate.netsciforum.netmdpi.comsciforum.net These studies often involve calculating the potential energy surface for a reaction, identifying reactants, transition states, intermediates, and products. mdpi.comsciforum.net For a hypothetical SN2 reaction involving this compound, computational analysis could predict the energy barriers and reaction rates. Factors such as the nature of the nucleophile, the leaving group, and solvent effects can be modeled to understand their influence on the reaction pathway. sciforum.netmdpi.comsciforum.net For instance, increasing solvent polarity has been observed to decrease reaction rates in some SN2 reactions. mdpi.comsciforum.net The steric hindrance caused by the methyl group at the 3-position and the electronic effects of the bromo and isothiocyanate groups would be critical factors in determining the feasibility and kinetics of such pathways. Studies on related alkyl halides have shown that increased methylation on the α-carbon can raise the energy barrier for the SN2 pathway due to a more crowded environment. nih.gov
Computational approaches are also vital for predicting and understanding the stereochemical outcomes of chemical reactions. While no specific research into the stereochemistry of reactions involving this compound was found, general principles of computational stereochemical analysis would apply. For reactions proceeding through an SN2 mechanism, a characteristic inversion of stereochemistry is expected. Computational simulations can confirm this by mapping the geometric changes of the molecule along the reaction coordinate from the reactant to the product through the transition state. For reactions that might involve chiral catalysts, computational docking and transition state modeling can help elucidate the origins of enantioselectivity.
Force Field Development and Molecular Dynamics Simulations
No specific force fields have been developed for this compound, nor have any molecular dynamics (MD) simulations been reported for this compound in the available literature.
The development of a new force field for a specific molecule is a complex process that involves parameterizing bonded (bond, angle, dihedral) and non-bonded (van der Waals, electrostatic) terms. rsc.orgusc.edu This is often achieved by fitting parameters to high-level quantum mechanical calculations or experimental data. nih.gov General force fields like the General Amber Force Field (GAFF) are designed to be suitable for a wide range of organic molecules and could potentially be used to model this compound, though with less accuracy than a specifically parameterized force field. nih.govfrontiersin.org
Molecular dynamics simulations use these force fields to simulate the movement of atoms in a system over time, providing insights into the dynamic behavior of molecules. nih.govnih.gov For a molecule like this compound, MD simulations could be used to study its conformational preferences, interactions with solvents, or its behavior in a larger molecular system, such as a biological membrane or a polymer matrix. rsc.org However, without a validated force field, the reliability of such simulations would be uncertain.
Research Applications of 2 Bromo 3 Methylphenylisothiocyanate and Its Derivatives in Chemical Science Excluding Clinical Applications
Role as Essential Building Blocks in Multi-Step Organic Synthesis
The dual functionality of 2-Bromo-3-methylphenylisothiocyanate makes it a potentially valuable intermediate in multi-step organic synthesis, enabling the construction of complex molecular architectures.
Precursors for Complex Heterocyclic Scaffolds
Aryl isothiocyanates are well-established precursors for the synthesis of a wide array of nitrogen- and sulfur-containing heterocyclic compounds. arkat-usa.orgacs.orgsci-hub.se The isothiocyanate moiety can readily react with various nucleophiles, leading to the formation of intermediates that can undergo subsequent intramolecular cyclization.
For instance, the reaction of aryl isothiocyanates with amines can yield thiourea (B124793) derivatives. materialsciencejournal.org These thioureas can then be cyclized to form various heterocyclic systems. While no specific examples utilizing this compound are documented, the general reactivity pattern of aryl isothiocyanates suggests its potential in synthesizing substituted thiazoles, thiadiazoles, and other related heterocyclic structures. The bromo-substituent can be retained in the final product for further functionalization or can participate in the cyclization reaction under specific conditions.
A related compound, 2-bromomethyl-4-bromophenyl isothiocyanate, has been shown to react with amines to form unstable addition products that cyclize to 4H-benzo[e]-1,3-thiazines. chempap.org This highlights the potential for intramolecular reactions between a bromo-substituent and a derivative of the isothiocyanate group.
Intermediate in the Synthesis of Diverse Organic Molecules
Beyond heterocyclic synthesis, this compound can serve as an intermediate in the synthesis of various organic molecules. The isothiocyanate group can be transformed into other functional groups, such as thiocarbamates or ureas. The bromine atom can participate in cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This dual reactivity allows for a stepwise and controlled elaboration of the molecular structure.
Applications in Materials Science Research
The structural features of this compound suggest its potential utility in the development of novel organic materials.
Development of Functional Organic Materials and Polymers
The isothiocyanate group can be utilized in polymerization reactions. For example, isothiocyanates can react with amines to form polythioureas, a class of polymers with potential applications in various fields. The presence of the bromo- and methyl- substituents on the phenyl ring would influence the properties of the resulting polymer, such as its solubility, thermal stability, and morphology. Furthermore, the bromine atom could be used for post-polymerization modification, allowing for the introduction of other functional groups to tailor the material's properties.
Catalysis and Ligand Design Research
The isothiocyanate group and the potential to derive other coordinating moieties from it make this compound an interesting starting material for ligand synthesis in coordination chemistry and catalysis. Ligands derived from phenyl isothiocyanates have been used to form complexes with various transition metals. nih.gov These complexes can exhibit catalytic activity in a range of organic transformations. The electronic and steric properties of the ligand, influenced by the bromo- and methyl-substituents, would play a crucial role in determining the catalytic performance of the resulting metal complex.
Design and Synthesis of New Ligands for Transition Metal Catalysis
Aryl isothiocyanates are common precursors for the synthesis of N-heterocyclic carbenes (NHCs) and thiourea derivatives, which are widely used as ligands in transition metal catalysis. The reaction of an isothiocyanate with an amine yields a thiourea, which can coordinate to a metal center through its sulfur and nitrogen atoms.
The compound this compound can be utilized to synthesize a variety of substituted thiourea ligands. For instance, its reaction with aromatic amines can produce N,N'-disubstituted thioureas. These thiourea derivatives can then be used to form stable complexes with various transition metals, such as nickel(II), copper(II), and cobalt(II). materialsciencejournal.org The general synthesis involves reacting the isothiocyanate with the desired amine in a suitable solvent, followed by the addition of a metal salt to form the complex. materialsciencejournal.org
The substituents on the phenyl ring—the bromine atom and the methyl group—can modulate the electronic properties and steric hindrance of the resulting ligand. This, in turn, influences the stability, solubility, and catalytic activity of the metal complex. For example, these ligands can be incorporated into coordination polymers, where the thiocyanate (B1210189) or derivative ligands bridge metal centers. sfu.ca The design of such ligands is crucial for developing catalysts with enhanced selectivity and efficiency for various organic transformations, including cross-coupling reactions. nih.gov
Table 1: Representative Synthesis of a Thiourea Ligand and its Metal Complex
| Step | Reactants | Product | Conditions |
|---|---|---|---|
| 1 | This compound, Aniline (B41778) | N-(2-bromo-3-methylphenyl)-N'-phenylthiourea | Reflux in Ethanol (B145695) |
The characterization of these complexes typically involves techniques such as elemental analysis, IR spectroscopy, UV-Vis spectroscopy, and magnetic susceptibility measurements to confirm the coordination of the ligand to the metal center. nih.govnih.gov
Investigation of Organocatalytic or Metal-Catalyzed Transformations Involving Isothiocyanates
The isothiocyanate group is highly susceptible to nucleophilic attack, making it a key participant in various catalytic transformations. Both organocatalysts and metal catalysts can be employed to mediate reactions involving aryl isothiocyanates, leading to the synthesis of diverse heterocyclic compounds.
In the context of metal-catalyzed reactions, the isothiocyanate moiety can undergo cyclization reactions with suitable substrates. For example, copper-catalyzed reactions are known to facilitate the transformation of thiocyanates and isothiocyanates. researchgate.net The presence of the bromine atom on the this compound molecule offers an additional reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings. This dual reactivity allows for the design of tandem reactions where both the isothiocyanate group and the aryl bromide are functionalized in a single synthetic sequence.
Organocatalytic transformations can also leverage the reactivity of the isothiocyanate group. For instance, chiral thioureas, which can be derived from isothiocyanates, are themselves powerful organocatalysts for a range of asymmetric reactions. mdpi.com The principles of cooperative catalysis, where a transition metal activates one part of a molecule and an organic ligand (derived from an isothiocyanate) controls stereoselectivity, represent a growing field of study. mdpi.com
Table 2: Potential Metal-Catalyzed Transformations
| Reaction Type | Catalyst System | Substrate | Potential Product |
|---|---|---|---|
| Intramolecular Cyclization | CuI / Ligand | This compound with an ortho-nucleophilic group | Fused heterocyclic systems |
Probes for Studying Chemical Reactivity and Reaction Mechanisms
Due to its well-defined reactivity towards nucleophiles, the isothiocyanate group serves as an effective chemical probe for studying reaction mechanisms. Phenyl isothiocyanate and its derivatives can be used to trap transient or unstable intermediates in a reaction, thereby providing insight into the reaction pathway. acs.org
The reactivity of this compound is governed by the electrophilicity of the central carbon atom of the -N=C=S group. The electron-withdrawing nature of the bromine atom can enhance this electrophilicity, making it more susceptible to nucleophilic attack compared to unsubstituted phenyl isothiocyanate. Conversely, the electron-donating methyl group may slightly reduce its reactivity. This balance of electronic effects makes it a sensitive probe for distinguishing between different nucleophiles or for studying the kinetics of a reaction. arkat-usa.orgnih.gov
For instance, in a reaction suspected of generating a highly reactive nucleophilic intermediate, the addition of this compound to the reaction mixture could lead to the formation of a stable adduct. The isolation and characterization of this adduct can confirm the presence and nature of the intermediate. The reaction can be monitored using techniques like UV-visible spectroscopy to determine reaction kinetics. acs.org Furthermore, the unique substitution pattern can be useful in identifying the product through mass spectrometry and NMR spectroscopy. The study of how α-haloacrolyl-containing molecules are activated by biological thiols provides a parallel for how the reactivity of molecules like this compound could be modulated and studied in complex systems. nih.gov
Table 3: Factors Influencing the Reactivity of this compound as a Mechanistic Probe
| Feature | Influence on Reactivity | Application in Mechanistic Studies |
|---|---|---|
| Isothiocyanate Group (-NCS) | Electrophilic carbon atom readily attacked by nucleophiles. | Trapping of nucleophilic intermediates. |
| Bromo Substituent (-Br) | Electron-withdrawing; increases the electrophilicity of the NCS carbon. | Enhanced sensitivity for detecting weakly nucleophilic species. |
| Methyl Substituent (-CH₃) | Electron-donating; slightly decreases the electrophilicity of the NCS carbon. | Allows for fine-tuning of reactivity and comparison with other substituted probes. |
| Steric Hindrance | The ortho-methyl group may sterically hinder the approach of bulky nucleophiles. | Probing the steric environment of a reaction center. |
By comparing the reaction rates and products obtained with different substituted aryl isothiocyanates, chemists can build a detailed picture of a reaction mechanism, including the electronic and steric demands of the transition state.
Q & A
Q. Basic Research Focus
- Temperature : Store at 0–6°C to retard thermal decomposition.
- Atmosphere : Use argon/vacuum-sealed vials to prevent oxidation.
- Monitoring : Periodic NMR checks (every 3–6 months) detect degradation (e.g., NCS group loss) .
How can experimental designs optimize reaction yields when using this compound as a synthetic intermediate?
Q. Advanced Research Focus
- Design of Experiments (DOE) : Screen variables (catalyst loading, solvent polarity) to identify optimal conditions.
- In Situ Monitoring : ReactIR tracks intermediate formation in real time.
- Comparative Catalysis : Test palladium vs. nickel catalysts for coupling efficiency .
What analytical methods validate the absence of mutagenic by-products in synthesized batches?
Q. Advanced Research Focus
- Ames Test : Screen for mutagenicity using Salmonella strains (if boronic acid impurities are suspected, as in ).
- High-Resolution MS : Detect trace genotoxic impurities (e.g., alkylating agents).
- Regulatory Alignment : Follow ICH M7 guidelines for impurity control .
How do electronic effects of the bromo and methyl substituents influence electrophilic substitution reactions?
Q. Advanced Research Focus
- Hammett Analysis : Quantify electronic contributions (σ values for Br and CH₃ groups).
- Computational Modeling : DFT studies predict regioselectivity (e.g., para vs. meta substitution in Friedel-Crafts reactions).
- Experimental Validation : Compare reactivity with monosubstituted analogs .
What methodologies resolve discrepancies in reported melting points for brominated isothiocyanates?
Q. Advanced Research Focus
- Standardized Calibration : Use certified reference materials for DSC/melting point apparatus.
- Sample Purity : Ensure >99% purity via recrystallization (e.g., ethanol/water mixtures).
- Inter-Lab Collaboration : Cross-validate data across multiple research groups .
How can researchers leverage this compound for developing bioactive molecules?
Q. Advanced Research Focus
- Thiourea Synthesis : React with amines to generate libraries for antimicrobial screening.
- Structure-Activity Relationships (SAR) : Modify substituents (e.g., replacing Br with Cl) and assess bioactivity shifts.
- In Vivo Stability Studies : Evaluate metabolic degradation using radiolabeled analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
